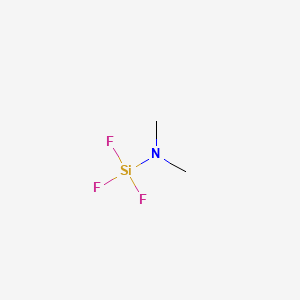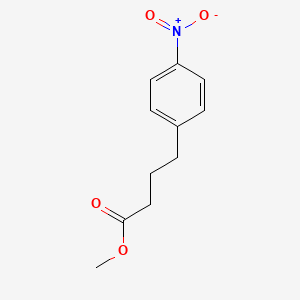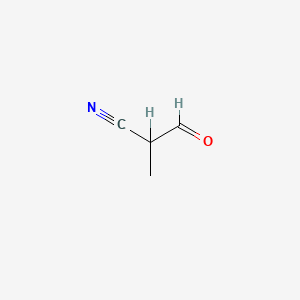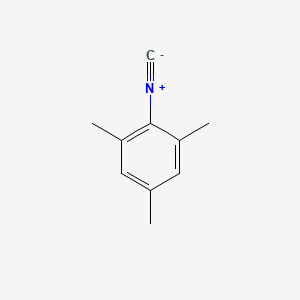
1-Methyl-1-phenylhydrazin-sulfat (2:1)
Übersicht
Beschreibung
1-Methyl-1-phenylhydrazine sulfate (2) is an organic compound that has been widely used in a variety of scientific research applications. It is a white crystalline solid with a molecular formula of C6H10N2O4S. It is a widely used reagent in organic synthesis and is used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthese von pharmazeutischen Verbindungen
1-Methyl-1-phenylhydrazin-sulfat (2:1) dient als Vorläufer bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine Hydrazin-Funktionelle Gruppe ist reaktiv und kann zum Aufbau einer breiten Palette von pharmakologisch aktiven Molekülen verwendet werden, darunter antivirale, antibakterielle und Antikrebsmittel .
Reaktionen der organischen Synthese
Diese Verbindung wird in Reaktionen der organischen Synthese eingesetzt, insbesondere bei der Bildung von Hydrazonderivaten. Diese Derivate sind aufgrund ihrer Fähigkeit, als zweizähnige Liganden zu wirken und Keto-Enol-Tautomerie aufzuweisen, wichtig, was eine wertvolle Eigenschaft in der synthetischen Chemie ist .
Analytische Chemie
In der analytischen Chemie kann 1-Methyl-1-phenylhydrazin-sulfat (2:1) zur Derivatisierung von Carbonylverbindungen verwendet werden, wodurch deren Identifizierung und Quantifizierung durch Techniken wie UV/Vis-Spektroskopie ermöglicht wird .
Entwicklung von Sprengstoffen
1-Methyl-1-phenylhydrazin-sulfat (2:1) kann bei der Entwicklung von Sprengstoffen verwendet werden. Seine Derivate, wie 1-Methyl-3,5-Dinitro-1H-1,2,4-triazol (DNMT), wurden als Ersatzstoffe für herkömmliche Sprengstoffe wie TNT untersucht .
Katalyse
Die Verbindung kann als Katalysator in verschiedenen chemischen Reaktionen wirken, einschließlich der asymmetrischen aeroben Epoxidierung. Diese Anwendung ist besonders wichtig bei der Synthese von enantioselektiven trifluormethylsubstituierten Epoxiden .
Wirkmechanismus
1-Methyl-1-phenylhydrazine sulfate (2) acts as a Lewis acid, which means that it can accept electrons from other molecules and form a bond. It can also act as a nucleophile, which means that it can donate electrons to other molecules and form a bond.
Biochemical and Physiological Effects
1-Methyl-1-phenylhydrazine sulfate (2) has been shown to have a variety of biochemical and physiological effects. It has been found to be toxic to certain types of cells, including liver, kidney, and nerve cells. It has also been found to inhibit the activity of certain enzymes and to interfere with the metabolism of some drugs.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-1-phenylhydrazine sulfate (2) has several advantages when used in laboratory experiments. It is a relatively inexpensive reagent, it is easy to obtain, and it is relatively stable in aqueous solutions. However, it is also toxic and should be handled with care.
Zukünftige Richtungen
1-Methyl-1-phenylhydrazine sulfate (2) has a wide range of potential applications in scientific research. It can be used in the study of metal complexes, in the synthesis of organic compounds, and in the development of new drugs and therapies. It can also be used in the study of the biochemical and physiological effects of compounds on cells and organisms. Additionally, it can be used in the study of the structure and reactivity of metal complexes and in the development of new catalysts for organic synthesis.
Biochemische Analyse
Biochemical Properties
1-Methyl-1-phenylhydrazine sulfate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways. Additionally, 1-Methyl-1-phenylhydrazine sulfate can form complexes with proteins, affecting their structure and function .
Cellular Effects
1-Methyl-1-phenylhydrazine sulfate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism. Furthermore, 1-Methyl-1-phenylhydrazine sulfate can impact cell signaling pathways by modulating the activity of key signaling molecules .
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-1-phenylhydrazine sulfate involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active site of enzymes, inhibiting their activity and altering metabolic pathways. Additionally, 1-Methyl-1-phenylhydrazine sulfate can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1-phenylhydrazine sulfate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Methyl-1-phenylhydrazine sulfate can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Methyl-1-phenylhydrazine sulfate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of 1-Methyl-1-phenylhydrazine sulfate can lead to oxidative stress and damage to cellular components. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
1-Methyl-1-phenylhydrazine sulfate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1-Methyl-1-phenylhydrazine sulfate within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of 1-Methyl-1-phenylhydrazine sulfate within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
1-Methyl-1-phenylhydrazine sulfate exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 1-Methyl-1-phenylhydrazine sulfate is essential for understanding its mechanism of action and biological effects .
Eigenschaften
IUPAC Name |
1-methyl-1-phenylhydrazine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H10N2.H2O4S/c2*1-9(8)7-5-3-2-4-6-7;1-5(2,3)4/h2*2-6H,8H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGCXACTUZWMFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)N.CN(C1=CC=CC=C1)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883472 | |
| Record name | Hydrazine, 1-methyl-1-phenyl-, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
618-26-8 | |
| Record name | Hydrazine, 1-methyl-1-phenyl-, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine, 1-methyl-1-phenyl-, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 618-26-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



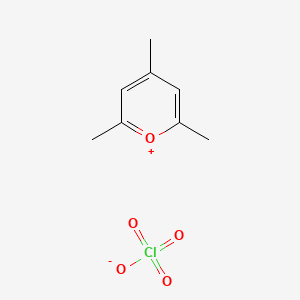
![Dibenzo[a,c]pentacene](/img/structure/B1618600.png)

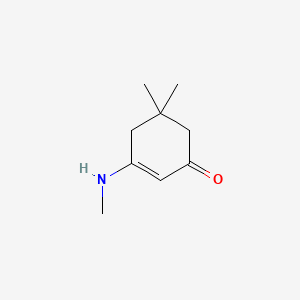
![4-Methylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1618604.png)
